
4-((2,2-Difluoroethyl)carbamoyl)-3-methylthiophene-2-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((2,2-Difluoroethyl)carbamoyl)-3-methylthiophene-2-sulfonyl chloride is a synthetic organic compound characterized by the presence of a thiophene ring substituted with a sulfonyl chloride group, a carbamoyl group, and a difluoroethyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,2-Difluoroethyl)carbamoyl)-3-methylthiophene-2-sulfonyl chloride typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources under acidic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Carbamoyl Group: The carbamoyl group can be introduced by reacting the thiophene derivative with 2,2-difluoroethyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols, forming sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides and sulfones. Reduction reactions can also occur, particularly at the carbamoyl group, leading to the formation of amines.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid under aqueous conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Hydrolysis Conditions: Aqueous base or acid.
Major Products
Sulfonamides: Formed from reactions with amines.
Sulfonate Esters: Formed from reactions with alcohols.
Sulfonothioates: Formed from reactions with thiols.
Sulfoxides and Sulfones: Formed from oxidation of the thiophene ring.
Applications De Recherche Scientifique
Chemistry
In synthetic chemistry, 4-((2,2-Difluoroethyl)carbamoyl)-3-methylthiophene-2-sulfonyl chloride is used as an intermediate for the synthesis of more complex molecules. Its reactive sulfonyl chloride group makes it a valuable building block for creating sulfonamide and sulfonate ester derivatives.
Biology
In biological research, this compound can be used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions. This modification can alter the biological activity and stability of these biomolecules, making it useful for studying protein function and interactions.
Medicine
In medicinal chemistry, derivatives of this compound may exhibit pharmacological activity. The presence of the difluoroethyl group can enhance the metabolic stability and bioavailability of drug candidates. Research into its derivatives could lead to the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its derivatives may find applications in the development of advanced materials with unique properties, such as improved thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of 4-((2,2-Difluoroethyl)carbamoyl)-3-methylthiophene-2-sulfonyl chloride depends on its specific application. In chemical reactions, the sulfonyl chloride group acts as an electrophile, reacting with nucleophiles to form various derivatives. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, through covalent modification or non-covalent interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Chloro-3-((2,2-difluoroethyl)carbamoyl)-2-fluorobenzenesulfonyl chloride: Similar in structure but with a benzene ring instead of a thiophene ring.
4-((2,2-Difluoroethyl)carbamoyl)-3-methylbenzenesulfonyl chloride: Similar but with a benzene ring and lacking the thiophene sulfur atom.
Uniqueness
The presence of the thiophene ring in 4-((2,2-Difluoroethyl)carbamoyl)-3-methylthiophene-2-sulfonyl chloride imparts unique electronic properties compared to its benzene analogs. Thiophene rings are known for their aromatic stability and ability to participate in π-π interactions, which can influence the reactivity and biological activity of the compound.
Propriétés
Formule moléculaire |
C8H8ClF2NO3S2 |
|---|---|
Poids moléculaire |
303.7 g/mol |
Nom IUPAC |
4-(2,2-difluoroethylcarbamoyl)-3-methylthiophene-2-sulfonyl chloride |
InChI |
InChI=1S/C8H8ClF2NO3S2/c1-4-5(7(13)12-2-6(10)11)3-16-8(4)17(9,14)15/h3,6H,2H2,1H3,(H,12,13) |
Clé InChI |
ICSLQQFESNLOBQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC=C1C(=O)NCC(F)F)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


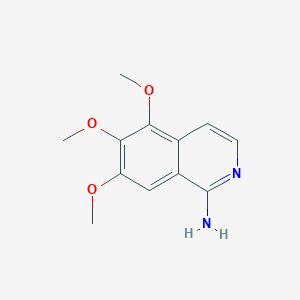

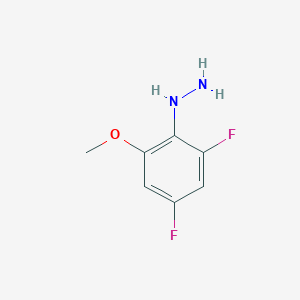
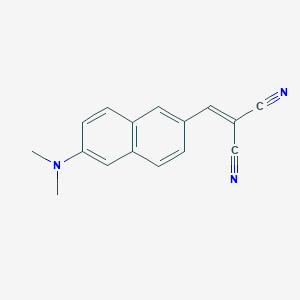

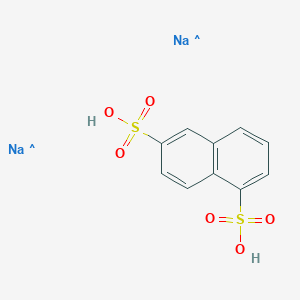
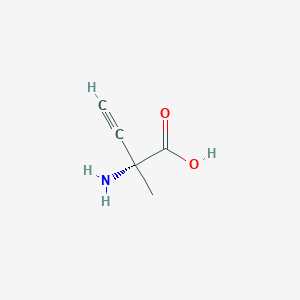




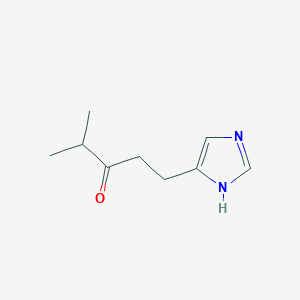
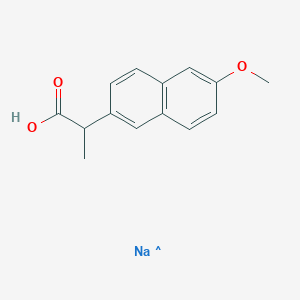
![Thiazolo[4,5-b]pyridine-6-carbonitrile](/img/structure/B12826620.png)
